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Introduction
JH-RE-06 is a novel small-molecule inhibitor that targets the REV1-REV7 interface, disrupting

mutagenic translesion synthesis (TLS).[1][2][3] This mechanism of action makes it a promising

candidate for combination therapy with DNA-damaging agents like cisplatin. By inhibiting the

REV1/POLζ-dependent mutagenic TLS pathway, JH-RE-06 enhances the cytotoxicity of

cisplatin in various cancer cell lines and in vivo models, offering a new strategy to overcome

chemoresistance.[2][4][5] This document provides detailed application notes and protocols for

utilizing JH-RE-06 in combination with cisplatin.

Mechanism of Action
JH-RE-06 functions by preventing the recruitment of the mutagenic DNA polymerase ζ (POLζ)

to sites of DNA damage.[1][2] It achieves this by binding to the C-terminal domain (CTD) of

REV1, inducing its dimerization and thereby blocking the interaction between REV1 and the

REV7 subunit of POLζ.[2][6] This disruption of the REV1-REV7 interaction is critical for

inhibiting mutagenic TLS, a pathway that allows cancer cells to tolerate DNA damage induced

by chemotherapeutics like cisplatin, often at the cost of introducing mutations that can lead to

acquired resistance.[4][5]

Interestingly, the combination of JH-RE-06 and cisplatin does not typically lead to an increase

in apoptosis. Instead, it has been observed to induce hallmarks of cellular senescence,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15586001?utm_src=pdf-interest
https://www.benchchem.com/product/b15586001?utm_src=pdf-body
https://www.selleckchem.com/products/jh-re-06.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644000/
https://www.axonmedchem.com/3002-jh-re-06
https://www.benchchem.com/product/b15586001?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644000/
https://www.pnas.org/doi/10.1073/pnas.2016064117
https://pubmed.ncbi.nlm.nih.gov/31178121/
https://www.benchchem.com/product/b15586001?utm_src=pdf-body
https://www.benchchem.com/product/b15586001?utm_src=pdf-body
https://www.selleckchem.com/products/jh-re-06.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644000/
https://www.medchemexpress.com/jh-re-06.html
https://www.pnas.org/doi/10.1073/pnas.2016064117
https://pubmed.ncbi.nlm.nih.gov/31178121/
https://www.benchchem.com/product/b15586001?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


including increased expression of p21 and senescence-associated β-galactosidase, followed

by cell death.[4][7][8] This suggests a profound alteration in the biological response to cisplatin-

induced DNA damage when REV1 is inhibited.

Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the

combination of JH-RE-06 and cisplatin.

Table 1: In Vitro Efficacy of JH-RE-06

Parameter Value Reference

IC50 (REV1-REV7 interaction) 0.78 µM [1][6]

Kd (binding to REV1 CTD) 0.42 µM [1][6]

Table 2: In Vitro Combination Therapy Concentrations
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Cell Line
JH-RE-06
Concentration

Cisplatin
Concentration

Effect Reference

Rev1+/+ MEF 1.5 µM 0.5 µM

Significantly

reduced colony

forming ability

[2]

Rev1-/- MEF 1.5 µM 0.5 µM

No significant

sensitization to

cisplatin

[2]

HT1080 (human

fibrosarcoma)
1.5 µM 1 µM

Sensitization to

cisplatin

(abolished by

REV1 siRNA

knockdown)

[2]

A375 (human

melanoma)
1.5 µM 1 µM

Sensitization to

cisplatin

(abolished by

REV1 siRNA

knockdown)

[2]

Table 3: In Vivo Xenograft Study Treatment Protocol

Treatment Group Dosage
Administration
Schedule

Reference

Vehicle Control Saline
Twice-weekly

injections for 5 weeks
[2]

Cisplatin alone Not specified
Twice-weekly

injections for 5 weeks
[2]

JH-RE-06 alone Not specified
Twice-weekly

injections for 5 weeks
[2]

JH-RE-06 + Cisplatin Not specified
Twice-weekly

injections for 5 weeks
[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6644000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644000/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
In Vitro Clonogenic Survival Assay
This protocol is adapted from studies evaluating the synergistic effect of JH-RE-06 and

cisplatin on cancer cell survival.[1][2]

Materials:

Cancer cell lines (e.g., HT1080, A375)

Complete cell culture medium

6-well plates

JH-RE-06 (stock solution in DMSO)

Cisplatin (stock solution in saline)

Phosphate-buffered saline (PBS)

Fixative solution (50% methanol, 10% glacial acetic acid)

Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid,

46.5% water)

Procedure:

Seed 300 cells per well in triplicate in 6-well plates and incubate for 24 hours at 37°C.

Treat the cells with cisplatin (e.g., 0.5 µM) in fresh media for 24 hours.

Remove the cisplatin-containing media and add fresh media containing JH-RE-06 (e.g., 1.5

µM) for an additional 24 hours.

Wash the cells with PBS and replace with fresh complete medium.

Allow the cells to form colonies for 5-7 days.
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Aspirate the media and fix the colonies with the fixative solution for 10 minutes.

Stain the colonies with the Coomassie Brilliant Blue R-250 solution.

Count colonies containing at least 40 cells.

Calculate the surviving fraction for each treatment condition relative to the untreated control.

In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of JH-RE-06 and cisplatin

combination therapy in a mouse xenograft model.[2]

Materials:

Immunocompromised mice (e.g., NCRNU-F nude mice)

Cancer cells (e.g., A375 human melanoma cells)

Matrigel (optional)

Saline

JH-RE-06

Cisplatin

Calipers for tumor measurement

Procedure:

Subcutaneously inject A375 cells into the flanks of the mice.

Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).

Randomly assign mice into four treatment groups: saline (vehicle), cisplatin alone, JH-RE-06
alone, and the combination of JH-RE-06 and cisplatin.

Administer the respective treatments via intraperitoneal injection twice weekly for 5 weeks.
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Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

Monitor animal body weight and overall health throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, western blotting).
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Caption: Mechanism of JH-RE-06 Action.
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Caption: In Vitro and In Vivo Experimental Workflow.
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Caption: Synergistic Logic of Combination Therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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